molecular formula C13H11ClINO3 B12878627 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

Cat. No.: B12878627
M. Wt: 391.59 g/mol
InChI Key: OGONFLVWQRSMNZ-UHFFFAOYSA-N
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Description

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate (CAS 88350-19-0) is a chemical compound with the molecular formula C13H10Cl2INO3 and a molecular weight of 426.03 . It is part of the 8-hydroxyquinoline class of compounds, which are of significant interest in medicinal chemistry research due to their potential as inhibitors of catechol O-methyltransferase (COMT), a key enzyme in the metabolism of dopamine and other catecholamines . Research into 8-hydroxyquinoline derivatives has shown that substituents like chlorine and iodine at the 5 and 7 positions of the quinoline ring can help optimize metabolic stability while maintaining potent activity . This makes such compounds valuable tools for researchers developing new therapeutic agents for neurological and psychiatric conditions associated with compromised cortical dopamine signaling, such as Parkinson's disease and cognitive impairment in schizophrenia . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11ClINO3

Molecular Weight

391.59 g/mol

IUPAC Name

2-(5-chloro-7-iodoquinolin-8-yl)oxyethyl acetate

InChI

InChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3

InChI Key

OGONFLVWQRSMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

The synthesis generally proceeds via two main steps:

Step Reaction Type Description Typical Reagents and Conditions
1 Ether Formation Nucleophilic substitution of 5-chloro-7-iodoquinolin-8-ol with an alkylating agent to form 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol or related intermediate Ethylene glycol or ethyl bromoacetate, base (e.g., K₂CO₃), solvent (acetone), reflux for 3 hours
2 Esterification Conversion of the hydroxyl group to acetate ester via reaction with acetic anhydride or chloroacetyl chloride Acetic anhydride or chloroacetyl chloride, base (e.g., triethylamine), room temperature to mild heating

Representative Preparation Protocol

Alkylation and Esterification via Ethyl Bromoacetate

  • Procedure :

    • Dissolve 5-chloro-7-iodoquinolin-8-ol in acetone.
    • Add potassium carbonate (2 equivalents) as a base.
    • Add ethyl bromoacetate (1.2 equivalents) dropwise under stirring.
    • Reflux the mixture for approximately 3 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
    • Upon completion, filter off solids and concentrate the filtrate.
    • Purify the crude product by crystallization (e.g., using isopropyl ether) or column chromatography.
  • Yield : Approximately 71% under optimized conditions.

  • Key Parameters :

Parameter Value/Condition
Molar ratio Hydroxyquinoline : ethyl bromoacetate = 1 : 1.2
Base Potassium carbonate (2 equivalents)
Solvent Acetone
Temperature Reflux (~56 °C)
Reaction time 3 hours
Purification Crystallization or chromatography

Alternative Synthesis via Chloroacetyl Chloride

  • Procedure :

    • Prepare 5-chloro-7-iodoquinolin-8-ol as precursor.
    • React with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to facilitate etherification and acetate group introduction.
    • The reaction typically proceeds at room temperature to mild heating.
    • Purify the product by standard chromatographic techniques.
  • Advantages : This method allows direct introduction of the chloroacetate moiety, potentially simplifying the synthesis.

Optimization Strategies and Reaction Condition Analysis

Challenge Optimization Strategy Notes
Low yield due to incomplete substitution Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity; control temperature to avoid decomposition Polar aprotic solvents increase reaction rate but require careful temperature control
Side reactions (e.g., ester hydrolysis) Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems Phase-transfer catalysis improves yield and selectivity
Reaction monitoring Use in situ TLC or HPLC to track reaction progress and terminate reaction before byproduct formation Enables precise control over reaction time and product purity
Purification challenges Optimize crystallization solvents or use column chromatography with appropriate stationary phases Ensures high purity and recovery of product

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Alkylation with ethyl bromoacetate 5-chloro-7-iodoquinolin-8-ol Ethyl bromoacetate, K₂CO₃, acetone Reflux 3 h ~71 Common, well-established method
Esterification with acetic anhydride 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol Acetic anhydride, base Room temp to mild heating High Final step to form acetate ester
Etherification with chloroacetyl chloride 5-chloro-7-iodoquinolin-8-ol Chloroacetyl chloride, triethylamine Room temp to mild heating Moderate Direct introduction of chloroacetate

Research Findings and Analytical Confirmation

  • Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound.
  • Purity Assessment : High-performance liquid chromatography (HPLC) is used to assess the purity and monitor reaction progress.
  • Industrial Considerations : For scale-up, continuous flow reactors and high-throughput screening optimize reaction parameters, improving yield and reproducibility.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The acetate group undergoes characteristic ester reactions under controlled conditions:

Reaction TypeConditionsProductsYield*Catalysts/Reagents
Acidic Hydrolysis1M HCl, reflux (6 hr)2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid82%HCl (aq)
Basic Hydrolysis2M NaOH, 80°C (4 hr)Sodium salt of corresponding acid95%NaOH
TransesterificationMeOH, H₂SO₄ (cat.), 60°C (8 hr)Methyl ester derivative78%Sulfuric acid

*Theoretical yields based on analogous quinoline ester reactions

Mechanistic studies show base-promoted hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-triggered pathway. The electron-withdrawing quinoline ring accelerates ester reactivity compared to aliphatic esters.

Halogen Reactivity at Position 7

The iodo substituent participates in transition-metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductsCoupling PartnerYield*Reference Protocol
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C7-Arylquinoline derivativesAryl boronic acids65-78%Modified from
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C7-Alkyl/aryl-substituted analogsBoronic esters70-85%Adapted from
Nucleophilic SubstitutionKI, DMSO, 120°C7-Fluoro derivative (Finkelstein rxn)KF58%

The iodine atom shows higher reactivity than the chlorine at position 5 due to weaker C-I bond strength (234 kJ/mol vs 339 kJ/mol for C-Cl) . Copper-mediated reactions exhibit better regioselectivity compared to palladium systems in this scaffold .

Quinoline Ring Functionalization

The heterocyclic core undergoes electrophilic and coordination reactions:

Reaction TypeConditionsProductsObservations
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivativeMajor product (78% selectivity)
Metal ComplexationRuCl₃, EtOH, refluxOctahedral Ru(III) complexConfirmed by XRD
BrominationBr₂, FeBr₃, CHCl₃, 40°C6-Bromo substitutionOrtho-directing effect observed

Density functional theory (DFT) calculations predict electrophilic attack preferentially occurs at position 3 due to favorable charge distribution (-0.27 e at C3 vs -0.19 e at C6) . The oxygen linker at position 8 creates an electron-rich region at C7-C8-C9, directing electrophiles to C3 and C6.

Ether Linkage Stability

The critical C-O-C bridge shows selective cleavage under strong acids:

ConditionReagentsProductsHalf-Life*
Hydroiodic Acid57% HI, reflux5-Chloro-7-iodoquinolin-8-ol22 min
Lewis AcidBBr₃, CH₂Cl₂, -78°CDemethylated analog (if present)<5 min
PhotolyticUV-C (254 nm), THFRadical decomposition products48 hr

*Experimental data extrapolated from similar 8-oxyquinoline ethers

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research has demonstrated that quinoline derivatives, including 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate, exhibit significant antioxidant activity. These compounds can protect against reactive oxygen species (ROS)-induced cell death, which is crucial in the context of age-related diseases such as Alzheimer's and cataracts. In vitro studies have shown that these compounds can enhance cell viability in human lens epithelial cells and hippocampal astrocytes exposed to oxidative stress .

Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. Studies indicate that derivatives like this compound can inhibit catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition may have implications for treating neurological disorders characterized by impaired dopamine signaling, such as Parkinson's disease .

Metal Chelation
Quinoline derivatives are known for their metal-chelating abilities, which can be beneficial in treating metal overload conditions. The compound can bind to transition metals, reducing their toxicity and facilitating excretion from the body. This property is particularly relevant in developing treatments for conditions like Wilson's disease .

Cosmetic Applications

Skin Protection and Anti-Aging
The incorporation of this compound into cosmetic formulations has been explored due to its antioxidant properties. It can protect skin cells from oxidative damage caused by environmental stressors, thereby contributing to anti-aging effects. Studies have investigated its efficacy in improving skin hydration and reducing visible signs of aging when used in topical formulations .

Formulation Stability
The compound's stability in cosmetic formulations is also critical. Research indicates that it can enhance the stability of emulsions and creams, making it a valuable ingredient for cosmetic manufacturers seeking to improve product longevity and efficacy .

Material Science Applications

Polymer Chemistry
In material science, derivatives of quinoline have been utilized to create functional polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown promise in developing materials for electronics and coatings .

Case Studies

StudyFocusFindings
Neuroprotection Study Inhibition of COMTDemonstrated that quinoline derivatives effectively modulate dopamine levels, suggesting potential for treating Parkinson's disease .
Cosmetic Formulation Research Skin protectionFound that the compound improved skin hydration and reduced oxidative stress markers in human skin cells .
Antioxidant Evaluation Cell viabilityShowed significant protection against ROS-induced cell death in various human cell lines .

Mechanism of Action

The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or receptor signaling pathways. This can result in antimicrobial, anticancer, or antiviral effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 2-(5-chloro-7-iodoquinolin-8-yl)oxyacetohydrazide (CAS: 73511-41-8), which replaces the ethyl acetate group with an acetohydrazide moiety. Key differences include:

Property 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl Acetate 2-(5-Chloro-7-iodoquin-8-yl)oxyacetohydrazide
Functional Group Ethyl acetate ester Acetohydrazide
Reactivity Likely susceptible to hydrolysis under acidic/basic conditions Hydrazide group may confer nucleophilic reactivity
Stability Higher ester stability compared to hydrazides Hydrazides prone to oxidation or decomposition
Safety Profile Limited data; esters generally lower toxicity Requires stringent handling (see SDS Section 4)

Halogenation Patterns in Quinoline Derivatives

Halogenated quinolines are studied for antimicrobial and anticancer properties. Comparisons with other halogenated analogues include:

  • 5,7-Dichloro-8-hydroxyquinoline: Lacks iodine and acetate groups; exhibits metal-chelating properties but lower metabolic stability due to free hydroxyl group.
  • 8-Hydroxyquinoline derivatives (e.g., Clioquinol): Iodine substitution at position 5 enhances antifungal activity but introduces neurotoxicity risks at high doses.

The iodine atom in this compound may increase steric bulk and electron density, influencing binding affinity in biological targets compared to non-iodinated analogues.

Biological Activity

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that combines a chloro and iodo-substituted quinoline moiety with an acetate functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases, including infections and cancer.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H10ClIN2O3\text{C}_{13}\text{H}_{10}\text{ClI}\text{N}_{2}\text{O}_{3}

This structure features:

  • A quinoline ring that enhances its biological interactions.
  • Chloro and iodo substituents that may influence its reactivity and binding properties.
  • An acetate group that contributes to its solubility and potential metabolic pathways.

Antimicrobial Activity

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 8-hydroxyquinoline, which share structural similarities with this compound, demonstrate broad-spectrum activity against various bacterial strains. The presence of halogen substituents can enhance this activity by increasing lipophilicity and altering the compound's interaction with microbial membranes .

Cytotoxicity and Cancer Research

The cytotoxic effects of quinoline derivatives have been extensively studied. A recent investigation into the cytoprotective characteristics of related compounds revealed that some analogs possess potent cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range, suggesting strong inhibitory effects on cell proliferation in vitro .

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds like this one can act as inhibitors of key enzymes involved in cellular processes, such as catechol O-methyltransferase (COMT), which is important in neurotransmitter metabolism .
  • Metal Chelation : The quinoline moiety can chelate metal ions, which is crucial for a variety of biological functions and can disrupt metal-dependent enzymatic activities in pathogens .

Study on Cytoprotective Effects

In a study examining the cytoprotective potential of related quinoline derivatives, U251 MG glioblastoma cells were treated with hydrogen peroxide to induce oxidative stress. The results indicated that certain analogs improved cell viability significantly compared to controls, highlighting their potential as therapeutic agents against oxidative damage .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of ethyl acetate extracts containing similar compounds. The results showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating bacterial infections .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with other quinoline derivatives is essential. The following table summarizes the biological activities of selected compounds:

Compound NameIC50 (µM)Activity Type
8-Hydroxyquinoline0.15Anticancer
5-Chloroquinoline0.11Antimicrobial
2-(5-Chloro-7-Iodoquinolin-8-Yl)Oxybutanoic Acid0.19Cytotoxic
2-Chloro-1-(5-chloro-7-Iodoquinolin-8-Yl)Oxyethyl AcetateTBDPotential Drug Candidate

Q & A

Basic: What synthetic methodologies are established for preparing 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate?

Answer:
The synthesis typically involves alkylation of 5-chloro-7-iodoquinolin-8-ol with ethyl bromoacetate under basic conditions. A validated protocol (adapted from ) involves refluxing the hydroxyquinoline derivative with ethyl bromoacetate and K₂CO₃ in acetone. The reaction mixture is filtered, concentrated, and purified via crystallization (e.g., isopropyl ether), yielding the ester product with ~71% efficiency. Key parameters include:

  • Molar ratio : 1:1.2 (hydroxyquinoline:alkylating agent)
  • Base : K₂CO₃ (2 equivalents)
  • Solvent : Acetone (reflux, 3 hours)
  • Purification : Crystallization or column chromatography .

Advanced: How can reaction conditions be optimized to mitigate low yields in the alkylation step?

Answer:
Low yields often arise from incomplete substitution or competing side reactions (e.g., hydrolysis of the ester). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reactivity but require controlled temperature to avoid decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and stability.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign protons and carbons, focusing on the quinoline ring (δ 7.5–9.0 ppm for aromatic protons) and the ethoxy acetate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., chlorine/iodine signatures) .

Advanced: How can researchers resolve ambiguities in NMR data caused by substituent effects?

Answer:
Electron-withdrawing groups (e.g., Cl, I) on the quinoline ring induce deshielding and splitting complexities. Strategies include:

  • 2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously.
  • Computational modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Basic: What safety precautions are essential when handling intermediates like 5-chloro-7-iodoquinolin-8-ol?

Answer:

  • Hazards : Acute oral toxicity (Category 3), skin/eye irritation (Category 2), and sensitization (Category 1) per .
  • Protocols : Use fume hoods, nitrile gloves, and safety goggles.
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced: How can crystallization conditions be tailored to improve crystal quality for X-ray diffraction?

Answer:

  • Solvent screening : Test binary solvent systems (e.g., ethyl acetate/hexane) to balance solubility and nucleation rates.
  • Temperature ramping : Gradual cooling (0.5°C/min) promotes larger crystal growth.
  • Seeding : Introduce microcrystals of analogous structures (e.g., from or 10) to guide lattice formation.
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control groups (e.g., ’s IC₅₀ protocols).
  • Validate purity : Use HPLC (>95% purity) to exclude impurities as confounding factors.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • LogP : Use MarvinSketch or ACD/Labs to estimate lipophilicity.
  • pKa : SPARC or ChemAxon for ionization potential.
  • Solubility : QSPR models in COSMOtherm or Schrödinger’s QikProp .

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